(2-(Furan-3-yl)pyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
[2-(furan-3-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVJDEWUIWDFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=COC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The preparation of (2-(Furan-3-yl)pyridin-3-yl)methanamine typically follows one or a combination of these approaches:
- Cross-coupling reactions to link furan and pyridine rings.
- Functional group transformations on pre-formed heteroaryl scaffolds.
- Reduction of oxime or hydroxyimino intermediates to amines.
- Stepwise construction of the pyridine ring with furan substitution , followed by amination.
Reduction of Hydroxyimino Intermediates (Rhodanine Method)
A key method for preparing related heteroaryl amino acids, which can be adapted for this compound synthesis, involves the reduction of hydroxyimino acids derived from furan-substituted precursors.
- Starting Material: 3-(Furan-3-yl)-2-(hydroxyimino)propanoic acid or similar hydroxyimino derivatives.
- Reducing Agents: Zinc dust in formic acid with catalytic iron dust.
- Conditions: Heating at 60 °C for approximately 2 hours.
- Outcome: Efficient reduction of the hydroxyimino group to the corresponding amino acid or aminomethyl derivative without affecting sensitive groups like bromine substituents on heterocycles.
- Yields: Reported yields for related compounds range from 48% to 94%, with 71% yield for 2-amino-3-(furan-3-yl)propanoic acid, a close analogue.
This method avoids the use of sodium amalgam, which is environmentally hazardous, and provides good selectivity and purity suitable for further functionalization.
Cross-Coupling and Functional Group Transformations
According to recent chemical supplier data and patent literature, this compound can be synthesized by:
- Cross-coupling reactions such as Suzuki or Stille coupling to assemble the furan and pyridine rings.
- Sequential protection and deprotection steps on pyridine derivatives to install the aminomethyl group at the 3-position.
- Use of intermediates like 2-chloro-6-substituted pyridines that are reacted with furan-3-yl derivatives under controlled conditions.
- Reduction of pyridine carbaldehyde derivatives to the corresponding aminomethyl compounds.
A typical procedure involves:
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Preparation of 2-chloro-6-(protected pyridin-3-yl) derivatives | Chlorination, silyl protection |
| 2 | Formation of 2-benzyloxy-6-(protected pyridin-3-yl) intermediates | Benzyl alcohol, sodium hydride, DMF, 0 °C |
| 3 | Conversion to pyridin-3-ylmethanol derivatives | Trifluoromethanesulfonic acid esterification |
| 4 | Introduction of furan-3-yl group via coupling | Palladium-catalyzed cross-coupling |
| 5 | Reduction and deprotection to yield aminomethyl | Hydrazine hydrate reflux, chromatography purification |
This multistep approach allows precise control over substitution patterns and functional groups.
Isolation and Purification
- After synthesis, the product is typically isolated by neutralization of acidic aqueous phases with sodium hydroxide.
- Extraction with ethyl acetate followed by washing with water and drying over magnesium sulfate.
- Filtration and evaporation under reduced pressure to yield crude product.
- Final purification by recrystallization or chromatography to obtain pure this compound.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Rhodanine reduction of hydroxyimino acids | Zinc dust, formic acid, iron dust catalyst | 60 °C, 2 h | 48–94% | Environmentally friendly, selective | Limited to amino acid derivatives |
| Cross-coupling and functional group transformations | Pd catalysts, sodium hydride, benzyl alcohol, trifluoromethanesulfonic acid | 0 °C to reflux, inert atmosphere | Not explicitly reported | Versatile, allows complex substitutions | Multistep, requires careful control |
| Reduction of pyridine carbaldehyde intermediates | Hydrazine hydrate, chromatographic purification | Reflux in ethanol, chromatography | Moderate to high | Direct amine introduction | Requires multiple purification steps |
Research Findings and Notes
- The rhodanine method for reduction avoids hazardous sodium amalgam and provides good yields with minimal side reactions, especially preserving sensitive heteroaryl substituents.
- Cross-coupling methods enable the construction of complex heteroaryl frameworks but involve multiple protection/deprotection and purification steps, increasing synthetic effort.
- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.
- No direct single-step synthesis of this compound is widely reported; rather, it is prepared via intermediate functionalized heteroaryl compounds.
Chemical Reactions Analysis
Types of Reactions
(2-(Furan-3-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: The presence of both furan and pyridine rings allows for electrophilic and nucleophilic substitution reactions, which can be utilized to introduce different functional groups.
Common Reagents and Conditions
Substitution: Various electrophiles and nucleophiles can be used under mild conditions to achieve substitution reactions on the furan and pyridine rings.
Major Products
The major products formed from these reactions include substituted furans and pyridines, as well as oxidized derivatives such as aldehydes and ketones.
Scientific Research Applications
Medicinal Chemistry
Research has highlighted the potential of furanopyridine derivatives, including (2-(Furan-3-yl)pyridin-3-yl)methanamine, as anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, notably lung cancer (A549) cells.
Case Study: Anticancer Activity
- Methodology : Cytotoxicity was assessed using MTT assays.
- Findings : Several derivatives exhibited IC50 values indicating potent activity against A549 cells, suggesting their potential as chemotherapeutic agents.
Biochemistry and Enzymology
The compound has been investigated for its inhibitory effects on enzymes crucial for collagen biosynthesis, such as prolyl-4-hydroxylase.
Case Study: Enzyme Inhibition
- Methodology : Hydroxyproline assays were employed to evaluate inhibitory activity.
- Results : The compound showed significant inhibition of collagen synthesis pathways, indicating therapeutic potential in fibrotic diseases.
Microbiology
Furanopyridine derivatives have displayed promising antitubercular activity against Mycobacterium tuberculosis strains.
Case Study: Antitubercular Activity
- Methodology : In vitro assays were conducted against H37Ra MTB and BCG strains.
- Results : Certain derivatives demonstrated effective inhibition of bacterial growth, supporting their development as antitubercular agents.
Organic Synthesis
The synthesis of this compound can be achieved through various methods including multicomponent reactions that yield diverse furan derivatives.
Synthesis Overview
| Synthesis Method | Description |
|---|---|
| Multicomponent Reactions | Involves the reaction of furan derivatives with aryl aldehydes and isocyanides to form the target compound. |
| Catalyst-free Reactions | Simple procedures that enhance the efficiency of synthesizing furanopyridine derivatives. |
The biological activities of this compound and its derivatives extend beyond anticancer properties:
| Activity Type | Assay Type | Results |
|---|---|---|
| Antioxidant | DPPH Scavenging | Exhibited significant radical scavenging activity. |
| Apoptosis Induction | Western Blotting | Influenced apoptotic pathways in cancer cell lines. |
| Antimicrobial | MIC Assays | Effective against various bacterial strains. |
Mechanism of Action
The mechanism of action of (2-(Furan-3-yl)pyridin-3-yl)methanamine involves its interaction with molecular targets through its furan and pyridine rings. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .
Biological Activity
(2-(Furan-3-yl)pyridin-3-yl)methanamine, a compound featuring both furan and pyridine moieties, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and its implications in various therapeutic areas.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 174.20 g/mol. The structural configuration includes a furan ring substituted at position 3 with a pyridine group at position 2, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various methods reported in the literature highlight the use of different reagents and conditions to optimize yield and purity.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyridine and furan compounds exhibit significant antimicrobial activity. For instance, a series of related compounds have shown potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The introduction of substituents on the pyridine ring has been linked to enhanced binding affinity to bacterial targets, suggesting that this compound may exhibit similar properties.
Neuropharmacological Effects
Research has demonstrated that compounds containing pyridine structures can act as agonists for serotonin receptors, which are crucial in modulating mood and anxiety disorders . In vivo studies have shown that certain derivatives can significantly reduce anxiety-like behaviors in rodent models, indicating potential applications in treating anxiety disorders.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of several furan-pyridine derivatives against bacterial biofilms. Results showed that compounds with similar structures to this compound significantly inhibited biofilm formation in a dose-dependent manner .
- Neuropharmacological Assessment : In a behavioral study involving rats, derivatives exhibited a significant reduction in lip retraction responses, a marker for central serotonin receptor activity, indicating their potential as anxiolytics .
- Anticancer Screening : A recent screening of various furan-containing compounds revealed that this compound led to a notable decrease in cell viability in human breast cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the Pyridine Ring
Thiophene-Based Analogs
- (2-(Thiophen-2-yl)pyridin-3-yl)methanamine : Replacing the furan-3-yl group with a thiophen-2-yl group introduces sulfur, enhancing lipophilicity. This compound (CAS numbers: 916899-25-7, 2222298-80-6, etc.) is structurally similar but may exhibit differences in electronic properties due to sulfur’s polarizability .
- (2-(Thiophen-3-yl)phenyl)methanamine (14k): Synthesized in 72% yield, this analog replaces pyridine with a phenyl ring and thiophen-3-yl.
Phenoxy and Halogen-Substituted Analogs
- [2-(3-Fluorophenoxy)pyridin-3-yl]methanamine: Incorporates a fluorophenoxy group (CAS: 953730-03-5). The electron-withdrawing fluorine atom may enhance metabolic stability compared to furan. This liquid compound is stored at 4°C, indicating moderate stability .
- (5-(4-Chlorophenyl)pyridin-3-yl)methanamine: Features a chlorophenyl substituent (CAS: 1260180-20-8).
Aliphatic and Sulfonyl Substituents
- [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine : Contains a methoxyethoxy side chain (CAS: 1016724-24-5). The ether group improves hydrophilicity (molecular weight: 182.22 g/mol), contrasting with furan’s aromatic hydrophobicity .
- [2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine: A sulfonyl-containing derivative (CAS: 1157379-85-5). The sulfonyl group introduces strong electron-withdrawing effects, which could modulate electronic density on the pyridine ring .
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for (2-(Furan-3-yl)pyridin-3-yl)methanamine?
The synthesis typically involves multi-step reactions, including:
- Amination : Reacting a pyridine precursor (e.g., halogenated pyridine) with ammonia or amine sources under controlled conditions to introduce the methanamine group .
- Etherification : Coupling a furan-3-yl moiety to the pyridine ring via nucleophilic aromatic substitution (e.g., using a phenol derivative and a base like K₂CO₃) . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC.
Q. How can spectroscopic methods be employed to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine-furan linkage and methanamine group. For example, the pyridine C3 proton typically appears as a singlet near δ 8.2–8.5 ppm, while furan protons resonate between δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ for C₁₀H₁₁N₂O: 175.0872).
- IR Spectroscopy : Peaks near 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C aromatic) confirm functional groups .
Q. What are common chemical reactions involving this compound?
- Oxidation : The methanamine group can be oxidized to a nitrile or carbonyl derivative using KMnO₄ or H₂O₂ under acidic conditions .
- Substitution : Electrophilic aromatic substitution at the furan or pyridine ring (e.g., halogenation) modifies reactivity for downstream applications .
- Reduction : LiAlH₄ reduces the pyridine ring to piperidine under high-pressure hydrogenation, altering electronic properties .
Advanced Research Questions
Q. How can computational models predict the biological activity of this compound?
- QSAR Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs. For example, electron-donating substituents on the furan ring may enhance binding to serotonin receptors .
- Molecular Docking : Simulate interactions with targets like kinases or GPCRs. The methanamine group’s lone pair may form hydrogen bonds with catalytic residues .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier permeability) based on lipophilicity and hydrogen-bond donors .
Q. How can contradictions in crystallographic data be resolved during structural analysis?
- Refinement Strategies : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (Uᵢₛₒ) and occupancy for disordered atoms .
- Twinned Data : Employ SHELXD for structure solution if twinning is detected (e.g., via Rᵢₙₜ > 0.05). HKLF 5 format in SHELXL handles twin-law corrections .
- Validation Tools : Check PLATON alerts for missed symmetry or solvent-accessible voids .
Q. How can reaction yields be optimized in the synthesis of derivatives?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling of halogenated intermediates .
- Temperature Control : Microwave-assisted synthesis at 120–150°C reduces reaction time for heterocyclic coupling steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while EtOH/H₂O mixtures enhance precipitation .
Q. What strategies address stability issues during storage?
- Hygroscopicity Mitigation : Store under inert gas (Ar/N₂) in desiccators with silica gel. Lyophilization improves stability for long-term storage .
- Light Sensitivity : Use amber vials to prevent photodegradation of the furan moiety, which is prone to ring-opening under UV exposure .
Q. How can analytical discrepancies between HPLC and NMR data be reconciled?
- Impurity Profiling : LC-MS identifies co-eluting impurities (e.g., oxidation byproducts) not resolved by HPLC .
- Deuterated Solvent Artifacts : Confirm NMR peaks are not solvent-derived (e.g., DMSO-d₆ residual protons at δ 2.5 ppm) .
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to validate purity against HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
